molecular formula C20H34O B13420345 Serratol CAS No. 67814-27-1

Serratol

Cat. No.: B13420345
CAS No.: 67814-27-1
M. Wt: 290.5 g/mol
InChI Key: ZVWXZFYWLABNOW-XBMWAWDJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Serratol can be isolated from the resin of Boswellia serrata using high-performance thin-layer chromatography (HPTLC). The resin is first extracted using solvents like hexane, ethyl acetate, toluene, and chloroform. The extract is then subjected to HPTLC for the separation and quantification of this compound .

Industrial Production Methods: The industrial production of this compound involves the extraction of Boswellia serrata resin followed by purification using chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Serratol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation of this compound can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oxidation of this compound leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction results in the formation of saturated alcohols.

    Substitution: Halogenation produces halogenated derivatives of this compound.

Scientific Research Applications

Serratol has a wide range of applications in scientific research:

Mechanism of Action

Serratol exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Serratol is compared with other cembrane-type diterpenes and boswellic acids:

Properties

CAS No.

67814-27-1

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(3Z,7Z,11Z)-4,8,12-trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol

InChI

InChI=1S/C20H34O/c1-16(2)20(21)14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,11-12,16,21H,6-7,9-10,13-15H2,1-5H3/b17-8-,18-12-,19-11-

InChI Key

ZVWXZFYWLABNOW-XBMWAWDJSA-N

Isomeric SMILES

C/C/1=C/CC/C(=C\CC(CC/C(=C\CC1)/C)(C(C)C)O)/C

Canonical SMILES

CC1=CCCC(=CCC(CCC(=CCC1)C)(C(C)C)O)C

Origin of Product

United States

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